3-苄基苯甲醛

描述

3-Benzylbenzaldehyde (3-BBA) is a naturally occurring aromatic aldehyde with a distinct sweet, floral aroma. It is found in many plants and is commonly used in the flavor and fragrance industry. It is also used in the manufacture of pharmaceuticals, cosmetics, and other products. 3-BBA has a wide range of applications in the medical and scientific fields due to its unique properties. This article will provide an overview of 3-BBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

合成方法和化学反应

C(sp(3))-H活化:通过C(sp(3))-H活化过程,可以使用乙酰肼作为瞬时导向基,从2-甲基苯甲醛和碘苯合成3-苄基苯甲醛衍生物(Ma, Lei, & Hu, 2016)。

远位苄基C(sp3)-H氧功能化:这个过程由Cu(OAc)2催化,将各种取代的4-甲基苯酚、4-烷基苯酚和4-羟基苄醇转化为芳香酮化合物。由于4-羟基苯甲醛在药物中的重要性,这种方法具有很大价值(Jiang等,2014)。

电导聚合物的合成:使用包括3-苄基苯甲醛衍生物在内的双醛单体,制备具有显著电导率的聚(偶氮甲烷)。这包括合成各种单体并分析其物理化学性质(Hafeez et al., 2019)。

氧化反应:例如,在室温下水中对苄基醇进行催化氧化生成醛(Wu等,2016)。

硝化反应:通过混合酸在均相条件下对苯甲醛进行硝化是合成大量和精细化工产品所必需的(Russo et al., 2017)。

生物化学和药物应用

荧光pH传感器:由3-苄基苯甲醛衍生的新探针作为高度选择性的荧光pH传感器。这对于研究生物细胞器很有价值(Saha et al., 2011)。

金属配合物合成:对3-苄基苯甲醛衍生物的合成和光学研究已经进行,以创建在催化和材料科学等各个领域具有潜在应用的金属配合物(Mekkey et al., 2020)。

材料科学和工程

液晶材料的开发:研究了含有两个偶氮甲烷单位的苄亚甲基基分子,这些分子源自中间体如4-庚氧基苯甲醛,以研究它们的向列相行为和在液晶应用中的潜力(Jamain & Khairuddean, 2021)。

固相有机合成:已经研究了苯甲醛衍生物如4-羟基苯甲醛和2-甲氧基-4-羟基苯甲醛作为固相有机合成的连接剂(Swayze, 1997)。

安全和危害

作用机制

Target of Action

Benzaldehydes, in general, have been found to disrupt cellular antioxidation systems , which could be a potential target for 3-Benzylbenzaldehyde.

Mode of Action

It is known that benzaldehydes can disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzaldehydes have been found to disrupt the cellular antioxidation system , which involves various biochemical pathways

Pharmacokinetics

The compound’s molecular weight is 19625 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzaldehydes have been found to disrupt cellular antioxidation systems , leading to the inhibition of microbial growth. This suggests that 3-Benzylbenzaldehyde could potentially have similar effects.

生化分析

Biochemical Properties

3-Benzylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, 3-Benzylbenzaldehyde can act as a redox-active compound, disrupting cellular antioxidation systems by targeting enzymes such as superoxide dismutases and glutathione reductase . These interactions can lead to the inhibition of microbial growth, showcasing its potential as an antifungal agent.

Cellular Effects

The effects of 3-Benzylbenzaldehyde on cellular processes are profound. It has been shown to influence cell function by disrupting cellular redox homeostasis. This disruption can lead to oxidative stress, affecting cell signaling pathways and gene expression. In fungal cells, for example, 3-Benzylbenzaldehyde targets cellular antioxidation components, leading to the inhibition of fungal growth . Additionally, it can act as a chemosensitizing agent, enhancing the efficacy of conventional antifungal treatments.

Molecular Mechanism

At the molecular level, 3-Benzylbenzaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in redox reactions, leading to changes in gene expression. The compound’s ability to disrupt cellular antioxidation systems is primarily due to its interaction with enzymes like superoxide dismutases and glutathione reductase . These interactions result in the destabilization of cellular redox homeostasis, ultimately inhibiting microbial growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzylbenzaldehyde can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 3-Benzylbenzaldehyde can maintain its antifungal activity over extended periods, provided it is stored under appropriate conditions . Its efficacy may decrease over time due to potential degradation, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of 3-Benzylbenzaldehyde in animal models are dose-dependent. At lower doses, the compound can effectively inhibit microbial growth without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

3-Benzylbenzaldehyde is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors involved in cellular antioxidation, influencing metabolic flux and metabolite levels. The compound’s ability to disrupt redox homeostasis can lead to changes in the levels of key metabolites, further impacting cellular function .

Transport and Distribution

Within cells and tissues, 3-Benzylbenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity. The compound’s hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution within various cellular compartments .

Subcellular Localization

The subcellular localization of 3-Benzylbenzaldehyde is critical to its activity and function. It is primarily localized in cellular compartments involved in redox reactions, such as the mitochondria and cytoplasm. The compound’s targeting signals and post-translational modifications play a role in directing it to specific organelles, where it can exert its effects on cellular antioxidation systems .

属性

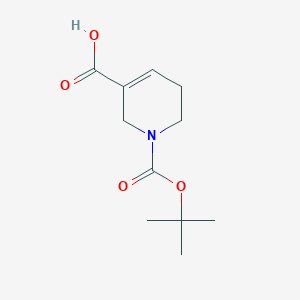

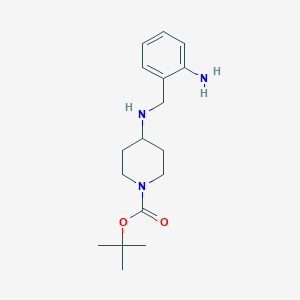

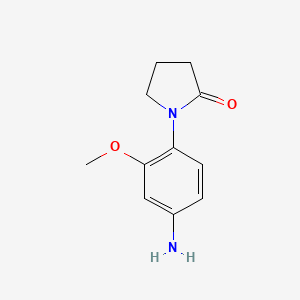

IUPAC Name |

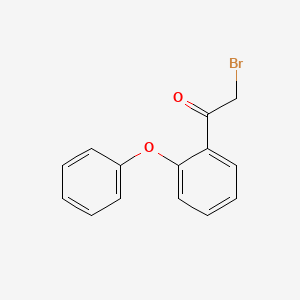

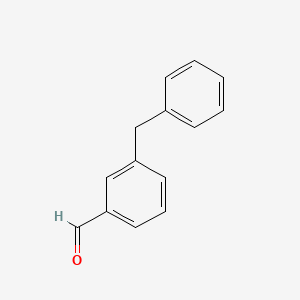

3-benzylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOKWSUUUYFPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518229 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52315-08-9 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。